molecular formula C19H26N2O5 B6349259 4-(2-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-46-4

4-(2-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6349259
CAS RN: 1326809-46-4
M. Wt: 362.4 g/mol
InChI Key: DNSXDYIHVUXYNW-UHFFFAOYSA-N
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Description

The compound is a carboxylic acid derivative with a complex structure that includes a spirocyclic system (a system of two rings sharing a single atom, in this case, a carbon atom). The methoxybenzoyl group suggests the presence of an ester functional group .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a spirocyclic system, a propyl group, and a methoxybenzoyl group attached to the spirocyclic system. The presence of the carboxylic acid group indicates it would likely participate in hydrogen bonding .


Chemical Reactions Analysis

As a carboxylic acid derivative, this compound could undergo various reactions typical of carboxylic acids and esters. These might include nucleophilic acyl substitution or decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound exhibiting strong hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

MOPD has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a fluorescent probe in cell imaging, and as an inhibitor in enzyme kinetics studies. It has also been used in studies of the structure and function of proteins, as a tool to study the mechanism of action of drugs, and as a probe to study the structure and dynamics of biological membranes.

Advantages and Limitations for Lab Experiments

The main advantage of using MOPD in laboratory experiments is its high selectivity and specificity. It is also relatively easy to synthesize and can be used in a wide range of applications. However, one limitation is that it is relatively expensive and can be toxic in high concentrations.

Future Directions

There are several potential future directions for the use of MOPD in scientific research. These include further studies on its mechanism of action and its effects on protein and enzyme activity, as well as its potential use as a tool for drug discovery and development. Additionally, it could be used to study the structure and dynamics of biological membranes, as well as its potential use as a fluorescent probe for cell imaging. Finally, it could be used in studies of the structure and function of proteins, as well as its potential use as a tool to study the mechanism of action of drugs.

Synthesis Methods

MOPD can be synthesized from a variety of starting materials, including 2-methoxybenzaldehyde and propylaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a catalyst such as piperidine or pyridine. The reaction is usually conducted in a solvent such as ethanol or methanol at a temperature of around 80°C. The reaction produces a yellow solid, which can then be purified by recrystallization from a suitable solvent.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

4-(2-methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-3-10-20-11-8-19(9-12-20)21(15(13-26-19)18(23)24)17(22)14-6-4-5-7-16(14)25-2/h4-7,15H,3,8-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSXDYIHVUXYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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